DCPDG Ammonium Salt

Descripción general

Descripción

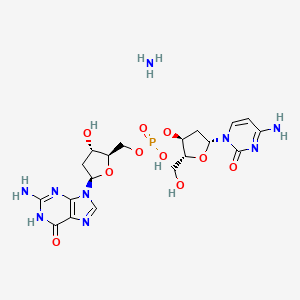

DCPDG Ammonium Salt is a compound used for experimental and research purposes . It is a type of nucleoside analogue .

Synthesis Analysis

The synthesis of similar compounds, such as double-chain quaternary ammonium salt surfactants, involves a two-step method consisting of a proamine-ester reaction and postquaternization . The surfactants were synthesized from D (+)-glucose δ-lactone, N, N -dimethyldipropylenetriamine, and bromoalkane .

Molecular Structure Analysis

The molecular structure of similar compounds, such as double-chain quaternary ammonium salt surfactants, is influenced by the hydrophilic lipophilic balance (HLB) value, and the formation of an interfacial charge in the adsorption membrane .

Chemical Reactions Analysis

Ammonium salts undergo certain degrees of hydrolysis and thermal decomposition . The decomposition products are generally ammonia and the corresponding acids . When heated strongly, it is also accompanied by the side reaction of ammonia being oxidized by sulfuric acid to generate more complex products .

Physical And Chemical Properties Analysis

Ammonium salts are compounds composed of ammonium ions and acid anions. Many ammonium salts are white crystals and are easily soluble in water . They undergo a certain degree of hydrolysis and thermal decomposition .

Aplicaciones Científicas De Investigación

Comprehensive Analysis of DCPDG Ammonium Salt Applications

DCPDG Ammonium Salt, a derivative of quaternary ammonium salts, has a broad spectrum of applications in scientific research. Below is a detailed analysis of six unique applications, each with its own dedicated section.

Water Treatment: Quaternary ammonium salts, including DCPDG Ammonium Salt, are known for their excellent water solubility and efficiency in water treatment processes . They can be used to synthesize polymers that aid in the removal of contaminants from wastewater. Their cationic nature allows them to neutralize negatively charged particles in the water, facilitating their aggregation and subsequent removal.

Electrochemical Energy Storage: DCPDG Ammonium Salt variants with ether groups have shown promise in enhancing the performance of electrochemical double-layer capacitors (EDLCs) . These capacitors are crucial for a range of electronic applications, and the inclusion of DCPDG Ammonium Salt can improve capacitance and stability, which are vital for energy storage efficiency.

Surfactant Synthesis: The synthesis of double-chain quaternary ammonium salt surfactants from DCPDG Ammonium Salt has been explored for their surface activity and aggregation behavior in aqueous solutions . These surfactants exhibit excellent emulsifying properties, making them suitable for use in various industrial processes, including the production of emulsions and detergents.

Mecanismo De Acción

Target of Action

DCPDG Ammonium Salt, like other quaternary ammonium salts, primarily targets the cellular membranes of microorganisms . The hydrophilic part of the compound, the ammonium cation, interacts with the cellular membrane, which plays a crucial role in the compound’s antimicrobial activity .

Mode of Action

The interaction of DCPDG Ammonium Salt with its targets involves a disruption of the cellular membrane of the microorganisms . This disruption can lead to changes in the cell’s functionality and ultimately result in cell death . The compound’s mode of action is largely dependent on its molecular structure, which allows it to effectively interact with the cellular membrane .

Biochemical Pathways

It is known that quaternary ammonium salts can disrupt polyamine homeostasis . This disruption can lead to a variety of downstream effects, including reduced tolerance to certain environmental conditions .

Pharmacokinetics

It is known that quaternary ammonium salts are generally administered via oral, intravenous, intra-muscular, topical, inhalational, and intranasal routes . The compound’s bioavailability would be influenced by these ADME properties.

Result of Action

The primary result of DCPDG Ammonium Salt’s action is the death of targeted microorganisms . This is achieved through the disruption of the cellular membrane, leading to changes in cell functionality . The compound’s antimicrobial activity makes it effective against a variety of microorganisms .

Action Environment

The action, efficacy, and stability of DCPDG Ammonium Salt can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity can be affected by the presence of other substances in the environment . Additionally, the compound’s stability may be influenced by factors such as temperature and pH .

Propiedades

IUPAC Name |

[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N8O10P.H3N/c20-12-1-2-26(19(31)23-12)14-4-9(10(5-28)35-14)37-38(32,33)34-6-11-8(29)3-13(36-11)27-7-22-15-16(27)24-18(21)25-17(15)30;/h1-2,7-11,13-14,28-29H,3-6H2,(H,32,33)(H2,20,23,31)(H3,21,24,25,30);1H3/t8-,9-,10+,11+,13+,14+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZNMHBKGKVOTED-UBFOYMGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OC4CC(OC4CO)N5C=CC(=NC5=O)N)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4CO)N5C=CC(=NC5=O)N)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N9O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DCPDG Ammonium Salt | |

CAS RN |

77710-57-7 | |

| Record name | 2'-Deoxycytidylyl(3'ââ? â??5')-2'-deoxyguanosine ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

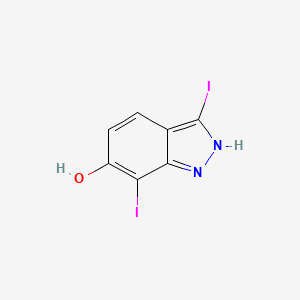

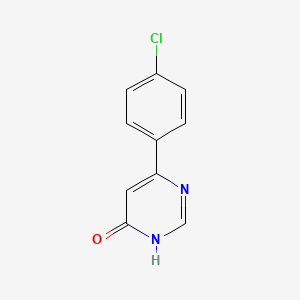

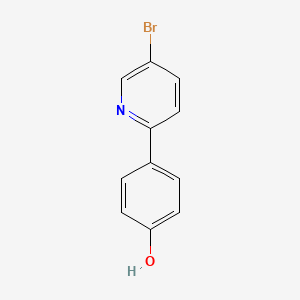

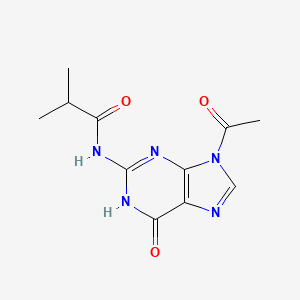

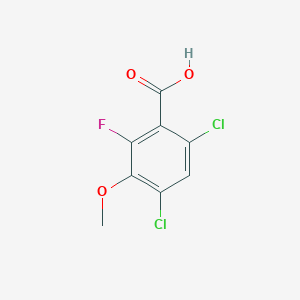

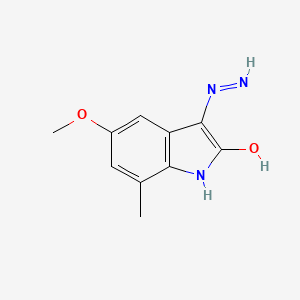

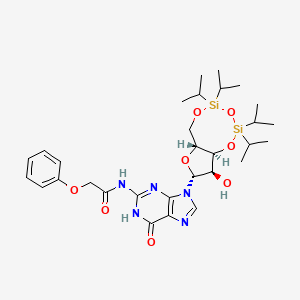

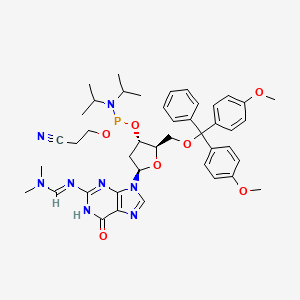

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1436829.png)

![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-A]pyrimidin+](/img/structure/B1436841.png)

![2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436844.png)